7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic organic compound with the molecular formula C17H21N5O. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. This compound is characterized by the presence of a triazolo[1,5-a]pyrimidine core, substituted with a tert-butylphenoxyethyl group.
Mechanism of Action
Target of Action
The primary target of 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest. The compound’s interaction with CDK2 is selective, targeting tumor cells specifically .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death, in tumor cells .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been reported to interact with various enzymes and proteins . For instance, some triazolopyrimidines have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression .
Cellular Effects
They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been reported to inhibit CDK2, suggesting a potential mechanism of action . This inhibition could lead to changes in gene expression and cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 4-tert-butylphenol with ethyl bromoacetate to form an intermediate, which is then reacted with 1,2,4-triazolo[1,5-a]pyrimidine under basic conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or triazolo ring positions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric or elevated pressure.
Substitution: NaOMe or NaOEt in solvents like methanol or ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Possible use in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: The parent compound without the tert-butylphenoxyethyl substitution.
Quinazolinone derivatives: Similar heterocyclic compounds with known biological activities.
Uniqueness
7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butylphenoxyethyl group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for further research and development.
Properties
IUPAC Name |
7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12(15-9-10-18-16-19-11-20-21(15)16)22-14-7-5-13(6-8-14)17(2,3)4/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVGPGSWACZQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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